

Application Notes and Protocols for NBD2 Domain Peptide Binding Assays

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Compound of Interest

Compound Name: NBD-2

Cat. No.: B15619036

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nucleotide-Binding Domains (NBDs) are highly conserved protein domains crucial for the function of many cellular proteins, particularly within the ATP-Binding Cassette (ABC) transporter superfamily.^{[1][2][3]} These transporters, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), play vital roles in cellular transport processes.^{[1][2][4][5]} CFTR is composed of two transmembrane domains, two NBDs (NBD1 and NBD2), and a regulatory domain.^{[1][2][3][4]} The binding and hydrolysis of ATP by the NBDs are fundamental to the gating mechanism of the CFTR chloride channel.^{[2][5]} Specifically, NBD2 is recognized as a primary site for ATP hydrolysis, which drives conformational changes essential for ion transport.^{[1][4]}

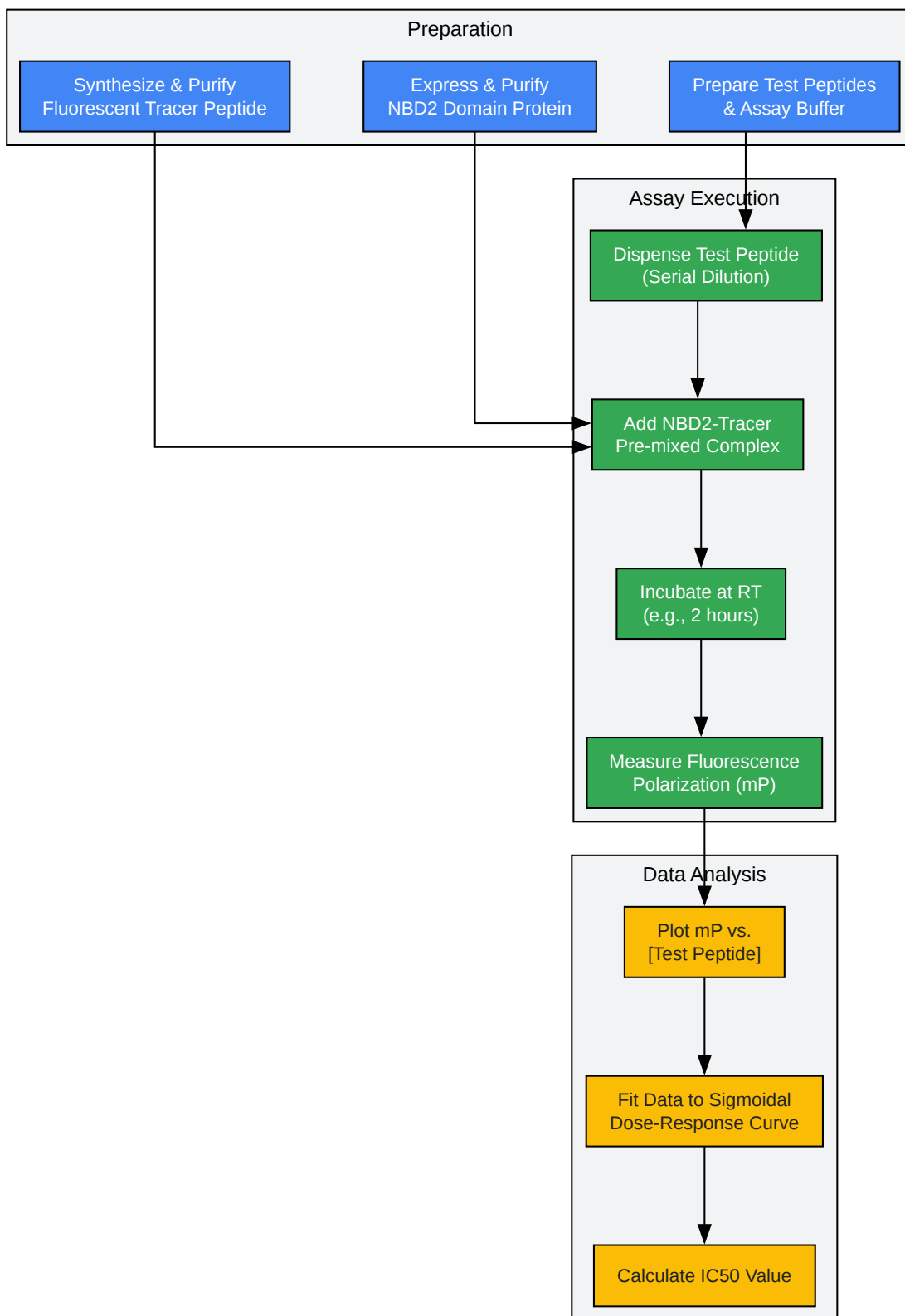
The interaction between NBDs and other intracellular proteins or peptides is a key regulatory mechanism. Developing assays to quantitatively assess the binding of peptides to the NBD2 domain is critical for understanding these regulatory networks and for the development of novel therapeutics targeting ABC transporter function. These application notes provide detailed protocols for three widely-used, label-free biophysical techniques to characterize NBD2-peptide interactions: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

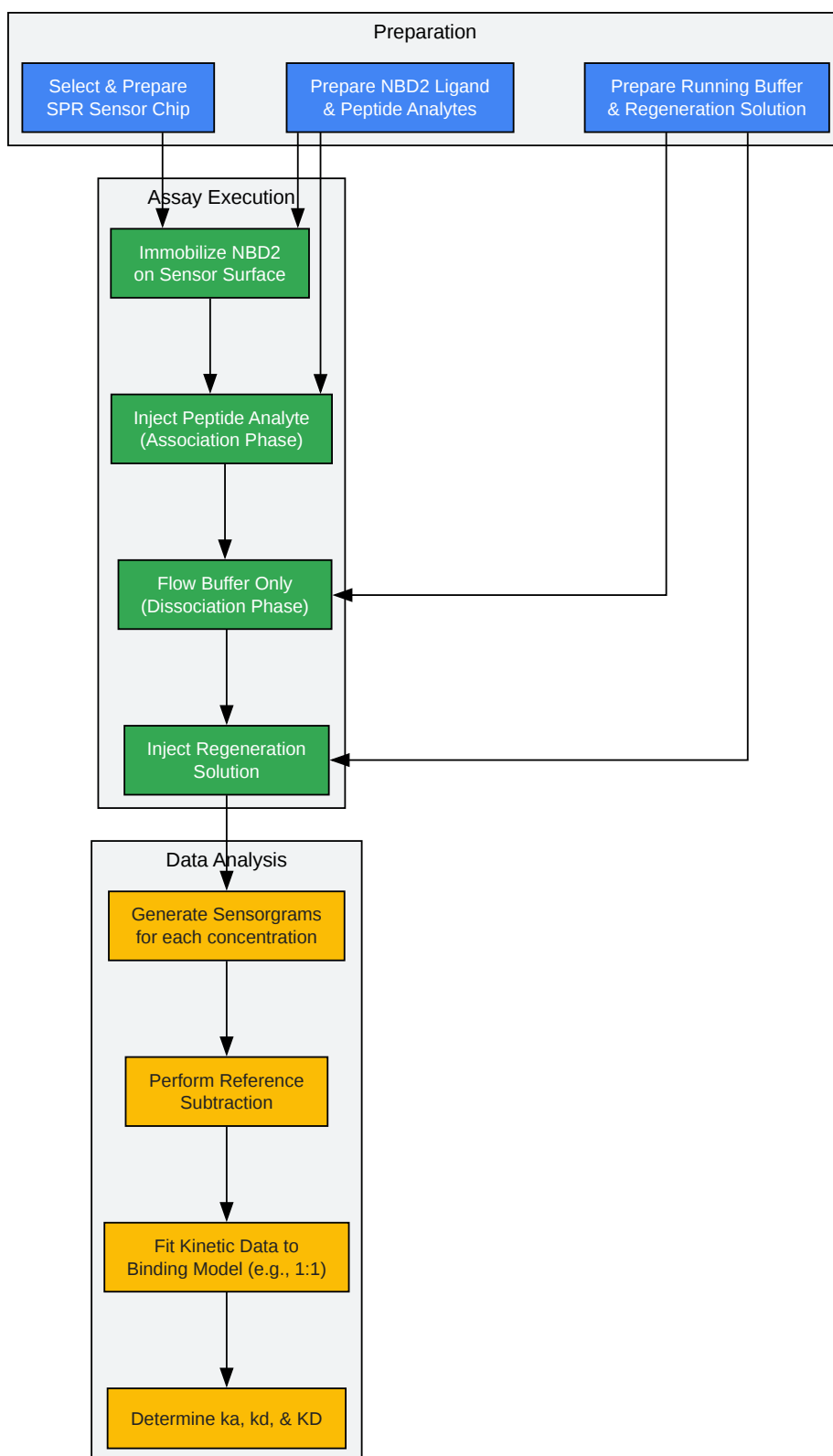
Application Note 1: Fluorescence Polarization (FP) Competition Assay

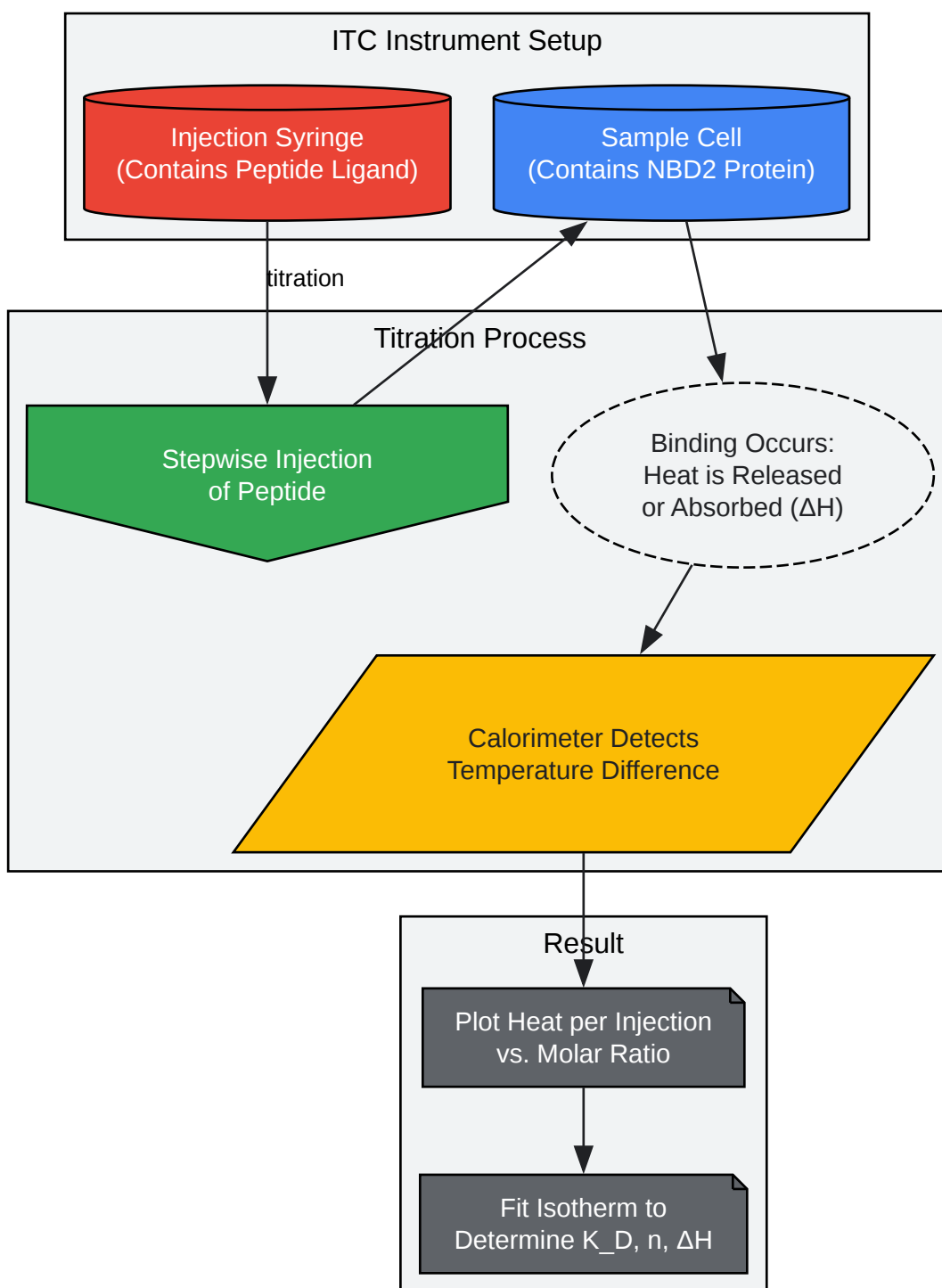
1. Principle

Fluorescence Polarization (FP) is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.^{[6][7]} A small, fluorescently labeled peptide (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light.^[7] When the tracer binds to the much larger NBD2 protein, its tumbling slows significantly, leading to a higher polarization value.^[7] In a competition assay, an unlabeled test peptide competes with the tracer for binding to NBD2. Effective competition displaces the tracer, causing a decrease in polarization and allowing for the determination of the test peptide's binding affinity (IC₅₀).^{[8][9]} This method is homogeneous, requires no wash steps, and is highly amenable to high-throughput screening.^{[7][10]}

2. Visual Workflow for FP Assay







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